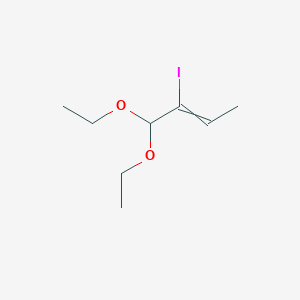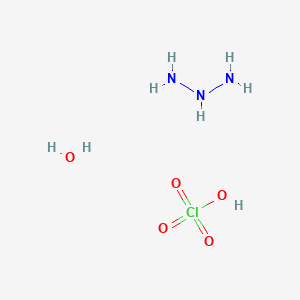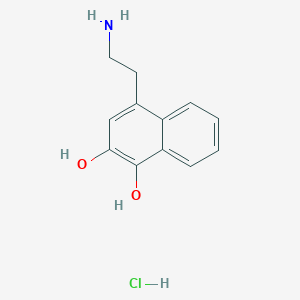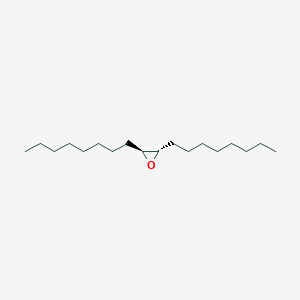
1,1-Diethoxy-2-iodobut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-2-iodobut-2-ene: is an organic compound with the molecular formula C8H15IO2 It is a derivative of butene, featuring both diethoxy and iodo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-iodobut-2-ene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-iodobut-2-ene with diethyl ether in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the bromine atom by the diethoxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diethoxy-2-iodobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of new substituted butene derivatives.
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
1,1-Diethoxy-2-iodobut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-diethoxy-2-iodobut-2-ene involves its reactivity due to the presence of both diethoxy and iodo groups. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions. The diethoxy groups can stabilize intermediates formed during reactions, facilitating various transformations. Molecular targets and pathways would depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1,1-Diethoxy-2-bromobut-2-ene: Similar structure but with a bromine atom instead of iodine.
1,1-Diethoxy-2-chlorobut-2-ene: Similar structure but with a chlorine atom instead of iodine.
1,1-Diethoxy-2-fluorobut-2-ene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1,1-Diethoxy-2-iodobut-2-ene is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This makes it more reactive in substitution reactions, providing distinct advantages in certain synthetic applications.
Propriétés
Numéro CAS |
61147-88-4 |
|---|---|
Formule moléculaire |
C8H15IO2 |
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
1,1-diethoxy-2-iodobut-2-ene |
InChI |
InChI=1S/C8H15IO2/c1-4-7(9)8(10-5-2)11-6-3/h4,8H,5-6H2,1-3H3 |
Clé InChI |
DPRWNWPNCGRZCK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=CC)I)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)


![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)


![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)


